molecular formula C9H11NO2 B14047464 1-(2-Amino-6-hydroxyphenyl)propan-2-one

1-(2-Amino-6-hydroxyphenyl)propan-2-one

Cat. No.: B14047464
M. Wt: 165.19 g/mol
InChI Key: SBSKGYUSEMVACD-UHFFFAOYSA-N
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Description

1-(2-Amino-6-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol This compound is characterized by the presence of an amino group, a hydroxyl group, and a ketone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-hydroxyphenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of acetone as a reagent in the presence of an acid catalyst . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-(2-Amino-6-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

1-(2-Amino-6-hydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(2-Amino-5-hydroxyphenyl)propan-1-one: Similar structure but different position of the hydroxyl group.

    1-(2-Amino-4-hydroxyphenyl)propan-2-one: Another isomer with a different position of the hydroxyl group.

    1-(2-Amino-3-hydroxyphenyl)propan-2-one: Differing in the position of the hydroxyl group on the phenyl ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(2-amino-6-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H11NO2/c1-6(11)5-7-8(10)3-2-4-9(7)12/h2-4,12H,5,10H2,1H3

InChI Key

SBSKGYUSEMVACD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1O)N

Origin of Product

United States

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